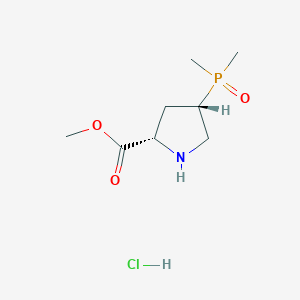

Methyl (2S,4S)-4-dimethylphosphorylpyrrolidine-2-carboxylate;hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl (2S,4S)-4-dimethylphosphorylpyrrolidine-2-carboxylate;hydrochloride, also known as TMC-18, is a chemical compound that has been widely studied for its potential applications in scientific research. This compound belongs to the class of pyrrolidine derivatives and has been found to have various biochemical and physiological effects. In

Scientific Research Applications

Enzymatic Resolution and Stereochemistry

Methyl (2S,4S)-4-dimethylphosphorylpyrrolidine-2-carboxylate;hydrochloride has been studied in the context of enzymatic resolution. For example, Sobolev et al. (2002) demonstrated the use of Candida rugosa lipase for hydrolyzing derivatives of dihydropyridine esters, exploring the effect of acyl chain length and branching on enantioselectivity. They found that certain derivatives, including those with a methyl ester at the 5-position and a long or branched acyl chain at C3, displayed high enantiomeric ratios, indicating significant stereoselectivity. The study also included X-ray crystallographic analysis to establish the absolute configuration of the enzymatically produced carboxylic acid (Sobolev et al., 2002).

Chemical Synthesis and Reactions

Various studies have focused on the synthesis and reactions involving similar compounds. For instance, Liu et al. (2014) investigated 4-(N,N-Dimethylamino)pyridine hydrochloride as a catalyst for the acylation of alcohols and phenols, exploring the reaction mechanism and providing insights into the role of related compounds in synthesis (Liu et al., 2014). Another study by Baškovč et al. (2012) developed a diversity-oriented synthesis method for 1-substituted 4-aryl-6-oxo-1,6-dihydropyridine-3-carboxamides, demonstrating the versatility of pyrrolidine derivatives in organic synthesis (Baškovč et al., 2012).

Antimicrobial Activity

Nural et al. (2018) synthesized a novel bicyclic thiohydantoin fused to pyrrolidine compound, demonstrating its antimicrobial activity against various bacterial and mycobacterial strains. This study highlights the potential medicinal applications of pyrrolidine derivatives (Nural et al., 2018).

Supramolecular Chemistry

Yin and Li (2006) prepared pyrrole-2-carboxylates and demonstrated their utility in supramolecular structures, indicating the potential of pyrrolidine derivatives in crystal engineering and the formation of robust supramolecular synthons (Yin & Li, 2006).

Properties

IUPAC Name |

methyl (2S,4S)-4-dimethylphosphorylpyrrolidine-2-carboxylate;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16NO3P.ClH/c1-12-8(10)7-4-6(5-9-7)13(2,3)11;/h6-7,9H,4-5H2,1-3H3;1H/t6-,7-;/m0./s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPDYXLBRWPHYPV-LEUCUCNGSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CC(CN1)P(=O)(C)C.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@@H]1C[C@@H](CN1)P(=O)(C)C.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17ClNO3P |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.65 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-Ethoxy-4-methoxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid](/img/structure/B2676932.png)

![N-{2-(2-furyl)-2-[(4-methoxyphenyl)sulfonyl]ethyl}-2-methylbenzamide](/img/structure/B2676934.png)

![9-cyclopentyl-3-(3,4-dimethoxyphenyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2676935.png)

![2-Chloro-N-[1-[(2,4-difluorophenyl)methyl]-6-oxopyridin-3-yl]propanamide](/img/structure/B2676936.png)

![2,3-Dihydrobenzo[b]thiophene-6-sulfonyl chloride 1,1-dioxide](/img/structure/B2676939.png)

![5-(3-methyl-1,2,4-oxadiazol-5-yl)-1-[(3-pyridin-2-yl-1,2,4-oxadiazol-5-yl)methyl]pyridin-2(1H)-one](/img/structure/B2676941.png)

![N-(3-methylbutyl)-2-[3-(3-methylbutyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide](/img/structure/B2676944.png)

![Ethyl 5-(4-isopropylphenyl)-7-methyl-4-oxo-2-(propylthio)-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2676950.png)